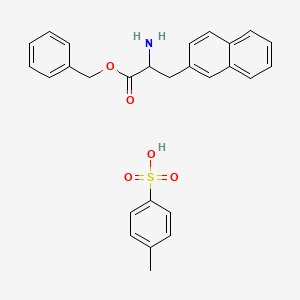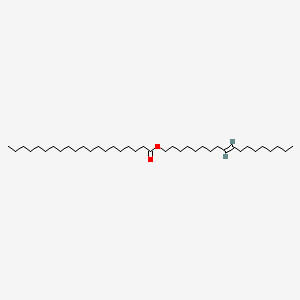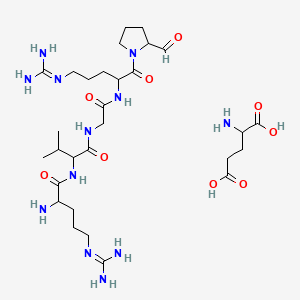![molecular formula C18H28O B12323242 3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-](/img/structure/B12323242.png)
3-Buten-2-one, 4-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]-, (3E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15,16-Dir-8(17),11-labdadien-13-one is a labdane-type diterpenoid compound isolated from the aerial parts of the plant Hedychium coronarium . It has a molecular formula of C18H28O and a molecular weight of 260.41 g/mol . This compound is known for its biological activities and has been the subject of various scientific studies.
准备方法
15,16-Dir-8(17),11-labdadien-13-one can be isolated from natural sources such as Hedychium coronarium The extraction process typically involves solvent extraction followed by chromatographic purification
化学反应分析
15,16-Dir-8(17),11-labdadien-13-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
15,16-Dir-8(17),11-labdadien-13-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of labdane-type diterpenoids.
Biology: The compound exhibits cytotoxic properties and is studied for its potential anti-cancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and other bioactive compounds.
作用机制
The mechanism of action of 15,16-Dir-8(17),11-labdadien-13-one involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in cancer cells .
相似化合物的比较
15,16-Dir-8(17),11-labdadien-13-one is unique among labdane-type diterpenoids due to its specific structure and biological activities. Similar compounds include:
Labda-8(17),12-dien-15,16-dial: Another labdane-type diterpenoid with different functional groups.
Labda-8(17),11-dien-13-ol: A related compound with an alcohol group instead of a ketone.
These compounds share a similar core structure but differ in their functional groups and biological activities, highlighting the uniqueness of 15,16-Dir-8(17),11-labdadien-13-one.
属性
分子式 |
C18H28O |
|---|---|
分子量 |
260.4 g/mol |
IUPAC 名称 |
(E)-4-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+ |
InChI 键 |
GWLGWWOKIBLQJF-CMDGGOBGSA-N |
手性 SMILES |
CC(=O)/C=C/C1C(=C)CCC2C1(CCCC2(C)C)C |
规范 SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
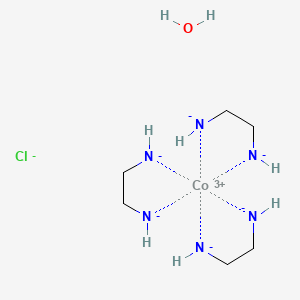


![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)

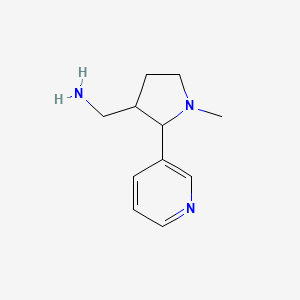
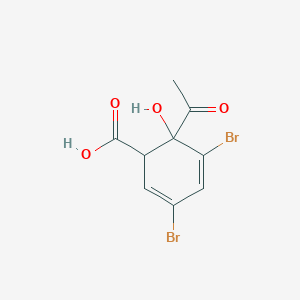
![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-[1,2-Diamino-2-(4-cyanophenyl)ethyl]benzonitrile dihydrochloride](/img/structure/B12323227.png)
